5-(4-Methylphenyl)rubicene
Description
Structure
3D Structure
Properties
CAS No. |
922184-96-1 |
|---|---|
Molecular Formula |
C33H20 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)rubicene |
InChI |
InChI=1S/C33H20/c1-19-12-14-20(15-13-19)21-16-17-26-29(18-21)25-9-5-11-27-30-23-7-3-2-6-22(23)24-8-4-10-28(31(24)30)33(26)32(25)27/h2-18H,1H3 |
InChI Key |
OMOOQQRZOJDGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 4 Methylphenyl Rubicene and Its Analogs
Core Synthetic Strategies for Rubicene-based Polycyclic Aromatic Hydrocarbons
The construction of the rubicene (B91611) framework and other complex PAHs often relies on powerful cyclization reactions. The Scholl reaction, a classic method involving oxidative cyclodehydrogenation, is a prominent strategy for forming aryl-aryl bonds and creating highly fused aromatic systems. diva-portal.orgnih.govd-nb.info This reaction typically employs a Lewis acid or an oxidant to induce intramolecular C-H bond activation and subsequent ring closure. diva-portal.org
Modern advancements in PAH synthesis also leverage transition-metal-catalyzed cross-coupling reactions to build precursor molecules that can then be cyclized. bohrium.comorganic-chemistry.org These methods offer a high degree of control over the final structure. Additionally, the development of one-step protocols, such as sulfoniumization, aims to improve the solubility and facilitate the functionalization of PAHs, which are often limited by their poor solubility. researchgate.net
Multi-Step Organic Synthesis Pathways for 5-(4-Methylphenyl)rubicene
The synthesis of this compound is a multi-step process that involves the initial construction of the rubicene core followed by the introduction of the 4-methylphenyl group.
Precursor Synthesis and Formation of the Rubicene Core (e.g., cyclization reactions)
A common and effective route to the rubicene core involves the Scholl reaction of a 9,10-diaryl-anthracene precursor. thieme.de Specifically, 9,10-diphenylanthracene (B110198) can be treated with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of an acid, such as triflic acid, to induce the necessary cyclization and form the rubicene structure. thieme.ded-nb.info This method has been reported to be both simple and practical for generating various functionalized rubicenes. thieme.de
Historically, other methods for synthesizing the rubicene core include the reductive dimerization of 9-fluorenone (B1672902) and the cyclization of halogenated 9,10-diphenylanthracenes under harsh basic conditions. d-nb.info However, these methods often suffer from low yields and require stringent reaction conditions. d-nb.info
Regioselective Introduction of the 4-Methylphenyl Moiety
The introduction of the 4-methylphenyl group onto the rubicene core requires careful control of the reaction conditions to ensure regioselectivity, meaning the substituent is added to the desired position on the molecule.
The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. wikipedia.org In the context of synthesizing this compound, a Friedel-Crafts alkylation could theoretically be employed. This would involve reacting the pre-formed rubicene core with a suitable 4-methylphenyl electrophile in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmt.comiitk.ac.in The mechanism proceeds through the formation of a carbocation, which then attacks the electron-rich aromatic system of the rubicene. mt.com However, a key challenge with Friedel-Crafts alkylation is the potential for polyalkylation, where multiple alkyl groups are added to the aromatic ring. libretexts.org
A more controlled and widely used approach for introducing aryl groups is through transition-metal-catalyzed cross-coupling reactions. bohrium.com For the synthesis of this compound, a precursor such as a halogenated rubicene could be coupled with a 4-methylphenylboronic acid or a related organometallic reagent via a Suzuki coupling reaction. diva-portal.orgrsc.org This palladium-catalyzed reaction is known for its high efficiency and functional group tolerance. rsc.org Another viable strategy is the Sonogashira coupling, which would involve the reaction of a halogenated rubicene with a terminal alkyne, followed by further transformations to yield the desired product. researchgate.netchemistryviews.org These coupling reactions offer a high degree of regioselectivity, which is crucial for the precise synthesis of functionalized PAHs. rsc.org
Friedel-Crafts Alkylation Approaches
Emergent Synthetic Routes for Rubicene and Functionalized Derivatives
Recent research has focused on developing more efficient and versatile synthetic methods for rubicene and its derivatives. One promising approach involves a two-step procedure starting with a Suzuki cross-coupling reaction to create a functionalized 9,10-diaryl-anthracene intermediate, followed by a Scholl reaction to complete the cyclization. diva-portal.org This modular approach allows for the synthesis of a wide range of substituted rubicenes. diva-portal.orgresearchgate.net
Furthermore, nitrogen-containing rubicene derivatives have been synthesized, which can be viewed as fragments of fullerenes and graphene nanoribbons. nih.govresearchgate.net These heteroatom-doped PAHs are of interest for their potential applications in electron-transporting organic semiconductors. nih.gov The synthesis of these nitrogen-containing analogs often involves intramolecular cyclization reactions, though methods like oxidative aromatic coupling can be challenging due to the high oxidation potentials of the aza-PAHs. researchgate.net
Researchers are also exploring the synthesis of more complex structures, such as quadruple helicenes with a rubicene core, which are synthesized via a Scholl reaction. sciengine.com These intricate molecules exhibit unique structural features and properties. sciengine.com
Below is a table summarizing various synthetic reactions for preparing rubicene and its derivatives:
| Reaction Type | Precursors | Reagents/Catalysts | Product | Reference(s) |
| Scholl Reaction | 9,10-Diphenylanthracene | DDQ, Triflic Acid | Rubicene | thieme.de, d-nb.info |
| Suzuki Coupling followed by Scholl Reaction | 9,10-Dibromoanthracene (B139309), Arylboronic Acid | Pd Catalyst, then DDQ/Acid | Substituted Rubicene | diva-portal.org |
| Friedel-Crafts Alkylation | Rubicene, Alkyl Halide | Lewis Acid (e.g., AlCl₃) | Alkylated Rubicene | wikipedia.org, mt.com |
| Sonogashira Coupling | Halogenated Rubicene, Terminal Alkyne | Pd/Cu Catalyst | Alkynyl-substituted Rubicene | researchgate.net, chemistryviews.org |
Suzuki Cross-Coupling Followed by Scholl Reaction
A contemporary and effective pathway to synthesize rubicene and its derivatives involves a two-step process commencing with a Suzuki cross-coupling reaction, followed by a Scholl reaction. diva-portal.orgdiva-portal.org This methodology has been explored for the synthesis of rubicene itself, as well as derivatives like 5,12-dicyano-rubicene and 5,12-di-tert-butyl-rubicene. diva-portal.orgdiva-portal.org The initial step utilizes 9,10-dibromoanthracene (DBA) and appropriately functionalized phenyl boronic acids as starting materials. diva-portal.orgdiva-portal.org
However, the synthesis of substituted derivatives via this method has encountered challenges. Attempts to produce a cyano-substituted rubicene resulted in low yields and impurities. diva-portal.orgdiva-portal.org Similarly, the synthesis of the di-tert-butyl derivative showed low conversion to the desired di-substituted intermediate. diva-portal.orgdiva-portal.org The underlying reasons for these difficulties are not entirely clear, suggesting that further optimization, such as exploring different solvents or palladium catalysts, is necessary. diva-portal.orgdiva-portal.org
Ruthenium-Catalyzed Butadiene-Mediated Benzannulation
An innovative approach for the synthesis of soluble N-doped rubicenes and 3,10-(di-tert-butyl)rubicene is the ruthenium-catalyzed butadiene-mediated benzannulation. nih.govresearchgate.netthieme-connect.com This transfer hydrogenative benzannulation has enabled the first synthesis of these specific rubicene derivatives. nih.govresearchgate.net The process involves the ruthenium-catalyzed coupling with 1,3-butadiene (B125203) at elevated temperatures, using isopropanol (B130326) as a reductant, followed by acid-catalyzed dehydrative aromatization. thieme-connect.com
A key feature of this method is the expedient synthesis of a symmetrical tetraketone precursor from anthracene (B1667546) dibromide through a sequence of palladium-catalyzed coupling, saponification, Friedel-Crafts cyclization, and selenium-promoted oxidation. thieme-connect.com A notable aspect of this strategy is the selective condensation of one pair of carbonyls with a diamine, which introduces nitrogen atoms while leaving a vicinal dicarbonyl group available for the subsequent benzannulation step. thieme-connect.com This method has proven valuable for creating both all-carbon and nitrogen-doped rubicene structures. nih.govthieme-connect.com
Scholl Reaction Conditions for Rubicene Derivatives
The Scholl reaction, a dehydrogenative coupling of arenes, is a pivotal tool for constructing highly fused polycyclic aromatic hydrocarbons, including rubicenes. thieme-connect.comd-nb.info The reaction typically employs an oxidant and an acid. thieme-connect.comd-nb.info
A particularly effective system for the synthesis of rubicene and its derivatives is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant in the presence of trifluoromethanesulfonic acid (TfOH). d-nb.info This method has been shown to convert 9,10-diphenylanthracene to rubicene smoothly and in high yield at 0 °C. d-nb.info
The reaction conditions, however, can significantly influence the outcome, especially for substituted precursors. For instance, the reaction of 9,10-bis(4-tert-butylphenyl)anthracene with DDQ was found to be slower, and optimizing conditions to improve the yield of 5,12-di-tert-butylrubicene proved challenging, with increased byproducts at higher temperatures or longer reaction times. d-nb.info The Scholl reaction has also been successfully applied to synthesize polycyclic aromatic hydrocarbons containing multiple rubicene substructures, which are stabilized by t-butyl groups. nih.gov
| Precursor | Oxidant | Acid | Product | Yield | Reference |
| 9,10-diphenylanthracene | DDQ | TfOH | Rubicene | 80% | d-nb.info |
| 9,10-bis(4-tert-butylphenyl)anthracene | DDQ | TfOH | 5,12-di-tert-butylrubicene | 53% | d-nb.info |
| 9,10-diphenylanthracene | FeCl3 | - | Rubicene | Trace | d-nb.info |
Challenges and Future Directions in Rubicene Functionalization from a Synthetic Perspective
Despite the development of various synthetic routes, the functionalization of rubicene remains a significant hurdle. rsc.org A major challenge is the poor solubility of many polycyclic aromatic hydrocarbons, which complicates their purification and further chemical modification. nih.govresearchgate.net The synthesis of derivatives often requires harsh reaction conditions, which can lead to low yields and the formation of byproducts. d-nb.info
Future research will likely focus on developing milder and more selective functionalization methods. nih.gov This includes late-stage functionalization techniques that can introduce a variety of functional groups onto the rubicene core. nih.govresearchgate.net The development of new catalytic systems, such as improved palladium or ruthenium catalysts, will be crucial for overcoming the limitations of current methods. diva-portal.orgdiva-portal.orgthieme-connect.com Furthermore, exploring novel reaction pathways and understanding the mechanisms of existing reactions, like the Scholl reaction, will be essential for the rational design of new synthetic strategies. diva-portal.orgd-nb.info The synthesis of asymmetrically substituted rubicenes and heterocyclic rubicene analogues also presents an ongoing challenge and an area for future exploration. thieme-connect.com
Exploration of Complex Reaction Pathways and Derivative Synthesis
The exploration of complex reaction pathways is crucial for expanding the library of rubicene derivatives and understanding their fundamental properties. This includes investigating reactions involving radical intermediates and diene reactions.
The formation of radical cations and dications of rubicene derivatives through chemical oxidation has been observed, indicating the potential for radical-mediated functionalization. researchgate.netresearchgate.net The stability of these radical species is a key consideration, as highly reactive radicals can lead to undesired side reactions. chinesechemsoc.org The design of rubicene structures that can stabilize radical character, for instance through the introduction of specific heteroatoms or bulky protecting groups, is an active area of research. chinesechemsoc.org
Theoretical and Computational Investigations of 5 4 Methylphenyl Rubicene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating the electronic structure of polycyclic aromatic hydrocarbons (PAHs) like rubicene (B91611) and its derivatives. rsc.orgua.es This approach allows for the accurate prediction of various molecular properties, including molecular geometries, electronic energies, and orbital distributions, which are crucial for understanding their potential as organic semiconductor materials. ua.esnih.govacs.org DFT calculations are instrumental in establishing structure-property relationships, guiding the design of new materials with tailored electronic characteristics. ua.es
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for understanding the electronic and optical properties of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energies and spatial distributions of these orbitals are critical in determining a molecule's reactivity and its charge transport capabilities. numberanalytics.comiqce.jp
The HOMO and LUMO energy levels are fundamental parameters that dictate the ease of electron donation and acceptance, respectively. iqce.jp For organic semiconductors, the HOMO level is related to the ionization potential and p-type conductivity, while the LUMO level is associated with the electron affinity and n-type conductivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and its potential for electronic applications. chalcogen.roirjweb.comschrodinger.com
Theoretical calculations for rubicene, a related parent compound, show a HOMO energy of -5.559 eV and a LUMO energy of -2.847 eV, resulting in a HOMO-LUMO gap of 2.712 eV, as determined at the B3LYP/6-31+G* level of theory. ua.es The introduction of substituents can significantly alter these energy levels.
Table 1: Calculated HOMO, LUMO, and HOMO-LUMO Gap for Rubicene
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Rubicene | -5.559 | -2.847 | 2.712 |
Data calculated at the B3LYP/6-31+G level of theory. ua.es*
The spatial distribution of the HOMO and LUMO provides insight into the reactive sites of a molecule and the pathways for charge transport. chalcogen.roresearchgate.net In many polycyclic aromatic hydrocarbons, the HOMO and LUMO are delocalized across the π-conjugated framework of the molecule. researchgate.net This delocalization is a key feature influencing their electronic properties. The shape and symmetry of these orbitals are crucial for determining how molecules interact with each other, which is important for understanding charge transport in the solid state. numberanalytics.com For rubicene derivatives, it has been observed that the frontier orbitals are typically delocalized over the entire molecule. ua.es However, specific substitutions can lead to changes in the shape and localization of these orbitals, which in turn affects their energy levels. ua.es
The introduction of substituent groups onto the rubicene core can significantly modulate the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. ua.esnih.gov Attaching electron-donating or electron-withdrawing groups can raise or lower the orbital energies, respectively. nih.govnih.gov For instance, a study on various rubicene derivatives demonstrated that cyanation leads to a significant stabilization of both HOMO and LUMO, resulting in a smaller HOMO-LUMO gap compared to the parent rubicene. ua.es This tuning of the HOMO-LUMO gap is a critical strategy in the molecular engineering of organic semiconductors to achieve desired properties for specific applications. nih.gov The narrowing of the HOMO-LUMO gap with the extension of π-conjugation has also been confirmed through both experimental and computational studies on related systems. researchgate.net
Spatial Distribution and Shape of Frontier Orbitals
Electronic Structure Theory Applications
The electronic structure of polycyclic aromatic hydrocarbons (PAHs) and their derivatives can be described using a range of theoretical methods, from semi-empirical to ab initio approaches. rsc.org Density Functional Theory (DFT) is a particularly well-suited method for these systems due to its computational efficiency. rsc.org More advanced methods, such as post-Hartree-Fock methods like Møller-Plesset perturbation theory (MPn) and Coupled-Cluster (CC) approaches, can provide even higher accuracy but are computationally more demanding. rsc.org These theoretical tools are essential for predicting a wide array of properties, including ionization potentials, electron affinities, and excitation energies, which are fundamental to the performance of organic electronic devices. nih.govacs.org
Reorganization Energy Calculations
The reorganization energy (λ) is a critical parameter in Marcus theory that quantifies the geometric relaxation energy of a molecule upon gaining or losing an electron. libretexts.org It is a key factor influencing charge transport mobility in organic materials, with lower reorganization energies generally leading to higher charge mobility. researchgate.netnih.gov The total reorganization energy is comprised of two components: the inner-sphere (λi) and the outer-sphere (λo) reorganization energies. libretexts.org λi accounts for the changes in bond lengths and angles within the molecule itself, while λo reflects the changes in the polarization of the surrounding medium. libretexts.org
Theoretical calculations are a primary method for estimating reorganization energies. researchgate.net For instance, quantum chemical calculations on quinoxaline-based acceptors have shown that methylation can effectively reduce the reorganization energy by limiting structural relaxation. nih.gov This highlights the importance of molecular design in minimizing reorganization energy to enhance charge transport properties. nih.gov
Table 2: Components of Reorganization Energy
| Component | Description |
| Inner-sphere (λi) | Energy change associated with the relaxation of intramolecular bond lengths and angles following a charge transfer event. libretexts.org |
| Outer-sphere (λo) | Energy change associated with the rearrangement of the surrounding solvent or solid-state matrix in response to the change in the molecule's charge state. libretexts.org |
Electronic Coupling Between Neighboring Dimers
The electronic coupling between adjacent molecules, often analyzed in dimers, is a critical parameter for predicting the charge transport efficiency of organic semiconductor materials. This coupling value (V) quantifies the ease with which a charge can hop from one molecule to its neighbor. Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine this property for dimers extracted from either experimentally determined or computationally simulated crystal structures. researchgate.net
For polycyclic aromatic hydrocarbons like rubicene and its derivatives, charge transfer is predominantly influenced by the π-π stacking interactions. The magnitude of the electronic coupling is highly sensitive to the relative orientation and distance between the molecules in a dimer. Computational studies on substituted rubicenes show that reorganization energies for charge transport are comparable to or even smaller than those of benchmark n-type semiconductors like pentacene (B32325). researchgate.net For instance, calculated reorganization energies for some rubicene derivatives range from 0.12 to 0.31 eV. researchgate.net The introduction of a substituent like the 4-methylphenyl group can influence the solid-state packing, which in turn directly impacts the intermolecular electronic coupling.
Table 1: Representative Calculated Properties for Rubicene Derivatives Note: These values are for related rubicene derivatives and serve to illustrate the typical range of properties. Specific values for 5-(4-Methylphenyl)rubicene would require dedicated calculations.
| Property | Value Range | Significance |
|---|---|---|
| Reorganization Energy | 0.12 - 0.31 eV | Lower values indicate faster charge transfer |
| π-π Stacking Distance | ~3.5 - 4.2 Å | Shorter distances often lead to stronger electronic coupling |
Conformational Analysis and Dihedral Angle Investigations
While the parent rubicene molecule is known to be planar, the introduction of substituents can lead to steric hindrance and cause distortions in the molecular geometry. researchgate.netrsc.org In this compound, the most significant conformational variable is the rotation of the 4-methylphenyl group around the single bond connecting it to the rubicene core. This rotation is defined by a dihedral angle.
Simulations of Solid-State Packing and Crystal Structures
Understanding how this compound molecules arrange themselves in the solid state is fundamental to predicting the material's bulk properties. Computational simulations of crystal packing are powerful tools for this purpose. These methods typically start with the optimized geometry of a single molecule and then explore various possible packing arrangements (polymorphs) to identify those with the lowest lattice energy. zenodo.org
For planar aromatic molecules, packing is often dominated by π-π stacking, leading to columnar structures that are beneficial for charge transport along the stacking axis. researchgate.net The presence of the 4-methylphenyl group would introduce additional C-H···π interactions and van der Waals forces that would compete with and modulate the π-stacking arrangement. Studies on related substituted rubicenes have shown that different substituents can drastically alter the packing motif, from herringbone to slip-stacked arrangements. chinesechemsoc.org For example, analysis of O-rubicene revealed a planar structure with strong π–π interactions and an interlayer distance of 3.58 Å. chinesechemsoc.org Similar simulations for this compound would be essential to predict its crystal structure and resulting material properties.
Theoretical Investigation of Photophysical Properties
The interaction of this compound with light, including absorption and emission, can be effectively modeled using theoretical methods, primarily Time-Dependent Density Functional Theory (TD-DFT). researchgate.netdiva-portal.org These calculations provide insights into the molecule's electronic excited states and can predict its UV-visible absorption and fluorescence spectra.
The photophysical properties are directly linked to the molecule's frontier molecular orbitals (HOMO and LUMO). Substitution on the rubicene core is a known strategy to tune the HOMO-LUMO gap and, consequently, the color of absorption and emission. researchgate.netresearchgate.net Extending the π-conjugation or adding electron-donating/withdrawing groups can cause a significant red-shift (a shift to longer wavelengths) in the spectral bands. researchgate.netresearchgate.net For example, extending the rubicene structure into dimers and trimers leads to a considerable red-shift in absorption, with the absorption edge of a trimer extending to 800 nm. researchgate.net The 4-methylphenyl group, being a weak electron-donating group, would be expected to cause a modest red-shift in the absorption and emission spectra compared to the parent rubicene.
Analysis of Diradical Character
Recent advanced computational studies have revealed that certain polycyclic aromatic hydrocarbons, including derivatives of rubicene, can exhibit open-shell singlet diradical character. chinesechemsoc.orgchinesechemsoc.org A diradical is a species with two electrons occupying two nearly degenerate orbitals. The diradical character (y₀) is an index that quantifies this feature, ranging from 0 for a pure closed-shell species to 1 for a pure diradical. chinesechemsoc.org
Fractional Occupation Number Weighted Electron Density (FOD) Plots
A powerful tool to visualize and quantify diradical character is the Fractional Occupation Number Weighted Electron Density (FOD) plot. chinesechemsoc.orgchinesechemsoc.org This method identifies the locations of "hot" or strongly correlated electrons, which correspond to the radical centers in an open-shell molecule. The integrated value of the FOD, N_FOD, provides a quantitative measure of the diradical character. chinesechemsoc.org
In a study of chalcogen-doped rubicenes, the calculated N_FOD values were significantly higher than that of the parent closed-shell rubicene, confirming their diradical nature. chinesechemsoc.org A similar FOD analysis of this compound would be instrumental in determining the presence and spatial distribution of any diradical character.
Table 2: Calculated Diradical Character Indicators for Rubicene Systems
| Compound | Diradical Character (y₀) | N_FOD Value | Singlet-Triplet Gap (ΔE_ST, kcal/mol) |
|---|---|---|---|
| Rubicene | ~0 (closed-shell) | 1.195 | N/A |
| O-rubicene | 0.20 | 1.651 | -3.06 |
| S-rubicene | 0.21 | 1.754 | -4.11 |
| Se-rubicene | 0.17 | 1.830 | -3.78 |
Source: Data from studies on chalcogen-doped rubicenes. chinesechemsoc.org
Nucleus Independent Chemical Shifts (NICS) Calculations
Nucleus Independent Chemical Shifts (NICS) is a computational method used to evaluate the aromaticity of a cyclic system. nih.govrsc.org It involves calculating the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or 1 Å above it (NICS(1)). Large negative NICS values are indicative of a strong diatropic ring current, a hallmark of aromaticity.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For functionalized rubicene derivatives, MD simulations offer critical insights into how the substituent group, such as the 4-methylphenyl group, affects the molecule's structural dynamics and intermolecular interactions, which are fundamental to the material's performance in electronic devices. researchgate.netnih.gov
Detailed Research Findings:
For molecules like rubicene and its derivatives, a key parameter influencing charge transport is the reorganization energy (λ). This energy has two components: an internal part (λint) related to the geometry change of a single molecule upon charging, and an external, or outer-sphere, part (λout) related to the reorganization of the surrounding molecules in the crystal lattice. While Density Functional Theory (DFT) is often used for λint, MD simulations are crucial for estimating λout by calculating the disorder and fluctuation statistics for the energies of charged molecules within the simulated crystal. researchgate.net
Simulations on functionalized materials, such as functionalized carbon nanotubes or amorphous carbon, demonstrate how MD can model the interactions between a core structure and its functional groups. nih.govrsc.orgnih.gov These studies reveal how functionalization can alter adsorption patterns, induce structural transformations, and stabilize reactive sites. rsc.orgnih.gov In the context of this compound, MD simulations could predict how the appended phenyl group influences the molecule's conformation and its packing in the solid state, which are critical factors for charge transport. researchgate.net The steric effects of such substitutions can lead to contorted structures that significantly alter the electronic properties and potential for use in devices like organic thin-film transistors (OTFTs). researchgate.net
Table 1: Conceptual Inputs and Outputs of an MD Simulation for a Functionalized Rubicene
| Input Parameter | Description | Typical Output/Insight | Relevance to this compound |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | Trajectory of atomic positions and velocities over time. | Describes the interactions between atoms, enabling the simulation of molecular motion. |
| Initial Structure | A 3D model of the crystal lattice or amorphous arrangement of molecules. | Analysis of molecular packing (e.g., herringbone vs. π-stacking). chemrxiv.orgchemrxiv.org | Predicts the solid-state morphology, which governs electronic properties. |
| Temperature & Pressure | Thermodynamic conditions of the simulation (e.g., 300 K, 1 atm). | Fluctuation of intermolecular distances and angles. nih.gov | Simulates realistic operating conditions to assess thermal stability and dynamic disorder. |
| Simulation Time | The duration over which the system's evolution is tracked (e.g., nanoseconds). | Calculation of diffusion coefficients and time correlation functions. | Provides data to calculate properties like outer-sphere reorganization energy (λout). researchgate.net |
Integration of Machine Learning Approaches for Material Design
The design of novel organic semiconductors is increasingly being accelerated by the integration of machine learning (ML) techniques with computational chemistry. cmu.eduresearchgate.net Given the vast number of potential chemical structures, ML models can perform high-throughput virtual screening to identify promising candidates far more efficiently than traditional experimental or purely simulation-based approaches. researchgate.net
Detailed Research Findings:
ML models, particularly artificial neural networks, are being trained on large datasets generated from quantum chemical calculations to predict key properties of organic semiconductors. nih.gov A crucial parameter for charge transport, the transfer integral, which is highly sensitive to the molecular packing motif, can be predicted with high accuracy by ML models. nih.gov For instance, ML models have been developed for molecules like pentacene and rubrene (B42821) (a compound related to rubicene), achieving a high coefficient of determination (0.97) and low mean absolute error in predicting transfer integrals. nih.gov These trained models can then be used to calculate charge mobility in crystals with dynamic disorder, yielding results that agree well with brute-force quantum chemical calculations but at a fraction of the computational cost. nih.gov
Another significant application of ML is the prediction of molecular packing and crystal structure from a molecule's 2D chemical structure alone. chemrxiv.orgchemrxiv.org Researchers have developed ML models to determine whether a given organic semiconductor will adopt a herringbone or brickwork packing arrangement—a critical factor for carrier mobility. chemrxiv.orgchemrxiv.org This process often involves coupling the ML model with molecular mechanics and MD simulations to refine the crystal structure prediction. chemrxiv.org
Furthermore, ML-assisted approaches are used to screen vast chemical spaces for new materials. cmu.eduresearchgate.net By building ML models that predict properties like melting temperature and enthalpy of melting, scientists can estimate a material's "crystallization driving force." cmu.edu This metric helps prioritize a small number of candidate molecules for experimental synthesis and testing. In one such study, ML models narrowed a pool of nearly half a million molecules down to just 44 candidates, from which new crystallizable organic semiconductors were successfully identified. cmu.edu For a novel compound like this compound, such an ML approach could rapidly assess its potential as a crystallizable organic semiconductor and predict its electronic properties without the need for immediate synthesis. researchgate.net
Table 2: Application of Machine Learning Models in Organic Semiconductor Design
| ML Model Type | Predicted Property | Example Application/Finding | Source |
| Artificial Neural Network | Transfer Integrals | Achieved a determination coefficient of 0.97 and mean absolute error of 4.5 meV for predicting transfer integrals in molecules including rubrene. nih.gov | nih.gov |
| Random Forest Regressor | Reorganization Energy, Power Conversion Efficiency | Identified as one of the best predictive models out of 22 tested for designing new materials for Organic Solar Cells (OSCs). researchgate.net | researchgate.net |
| Extra Trees Regressor | Reorganization Energy, Power Conversion Efficiency | Showed superior predictive capability alongside Random Forest for high-throughput screening of over 1000 newly designed organic semiconductors. researchgate.net | researchgate.net |
| Classification Models | 2D Molecular Packing (Herringbone vs. Brickwork) | Used in combination with MD simulations to predict the crystal structure of an organic semiconductor from its chemical structure. chemrxiv.orgchemrxiv.org | chemrxiv.orgchemrxiv.org |
Structure Property Relationships in 5 4 Methylphenyl Rubicene and Substituted Rubicenes
Impact of Peripheral Substituents (e.g., 4-Methylphenyl group) on Optoelectronic Properties
The optoelectronic properties of rubicene (B91611) derivatives are highly sensitive to the nature and position of peripheral substituents. mit.edu Groups like the 4-methylphenyl substituent can exert significant influence through a combination of electronic and steric effects. Electron-donating or electron-withdrawing substituents can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For instance, attaching electron-withdrawing groups is a common method to lower the LUMO energy level and increase electron affinity, which facilitates electron injection and enhances the material's stability in ambient conditions. researchgate.net
While rubicene itself is a planar molecule, the steric bulk introduced by substituents, such as a phenyl group, can induce a twisted or contorted geometry in the rubicene core. rsc.orgresearchgate.net This twisting, in turn, affects the extent of π-conjugation within the molecule, leading to changes in absorption and emission spectra. researchgate.netresearchgate.net Studies on various substituted dibenzo[a,m]rubicenes have shown that charge mobilities can be effectively tuned by introducing different groups. rsc.org The introduction of silyl (B83357) groups, for example, was found to enhance electron mobility significantly, while some derivatives with specific substituents exhibited balanced electron and hole mobilities, making them suitable for use as bipolar semiconductors. rsc.org
The 4-methylphenyl group is generally considered to be weakly electron-donating. Its attachment to the rubicene core would be expected to slightly raise the HOMO energy level, which could facilitate hole injection from electrodes. ua.es However, its primary impact may stem from steric effects that influence molecular packing in the solid state, thereby affecting intermolecular electronic interactions and, consequently, charge transport properties. researchgate.net Research on other aryl-substituted rubicenes has demonstrated that such modifications can lead to red-shifted absorption and emission bands compared to the parent rubicene, indicating a narrowing of the HOMO-LUMO gap. researchgate.netresearchgate.netresearchgate.net
| Derivative | Substituent Effect | Impact on Optoelectronic Properties | Reference |
| Dibenzo[a,m]rubicenes | Introduction of silyl groups of varying sizes and a 1,3-dimethoxy benzene (B151609) group. | Modulated charge transport properties; electron mobility enhanced by up to five times. Molecules 4 and 5 showed balanced electron and hole mobilities. | rsc.org |
| Halogenated/Cyanated Rubicenes | Introduction of halogen and cyano groups. | Halogenation increased hole mobilities by a 3-fold factor. Cyanation can lower LUMO levels, aiding electron injection. | ua.es |
| Dibenzo[h,t]rubicene | Annulation of two additional benzene rings. | Induced a double-helicene-like structure, narrowing the HOMO-LUMO gap and red-shifting absorption compared to planar rubicene. | researchgate.net |
| BN-doped Rubicene GNR | Periodic incorporation of BN heteroatoms into a graphene nanoribbon. | Increased the electronic band gap by about 0.55 eV compared to the undoped counterpart. | acs.org |
Correlation Between Molecular Structure and Intermolecular Electronic Coupling
Intermolecular electronic coupling, also known as the transfer integral (Vif), is a critical parameter that dictates the efficiency of charge hopping between adjacent molecules in an organic semiconductor. ua.es The magnitude of this coupling is exquisitely sensitive to the relative orientation and distance between molecules, which is governed by the molecular structure and solid-state packing. ua.esrsc.org The planar π-surface of unsubstituted rubicene provides a foundation for potentially strong intermolecular electronic coupling. rsc.orgrsc.org
The introduction of substituents like the 4-methylphenyl group directly influences this coupling. Steric hindrance from the substituent can alter the intermolecular arrangement, potentially hindering the close π–π stacking that is essential for high charge mobility. researchgate.net Theoretical studies on halogenated and cyanated rubicenes have shown that substituents modify dihedral angles, which in turn affects the stacking and solid-state packing of molecular dimers. ua.es In some cases, specific substitutions can tune the conformation and molecular packing in a way that enhances electronic coupling. For example, silylethynylated derivatives of dibenzo[a,m]rubicene were found to function as effective p-type semiconductors, achieving high field-effect mobility due to favorable molecular packing. researchgate.net Conversely, X-ray crystallographic analysis of other derivatives has revealed packing motifs that hinder π–π stacking, preventing the strong electronic coupling necessary for efficient charge transport. researchgate.net
Influence of Molecular Planarity and Twisted Architectures on Electronic Properties
The planarity of the π-conjugated backbone is a key determinant of the electronic properties of organic semiconductors. While rubicene itself has a planar π-orbital surface, which is conducive to strong intermolecular interactions, many of its derivatives adopt non-planar or twisted structures. rsc.orgscispace.com This deviation from planarity is often caused by steric repulsion between bulky substituents or between fused aromatic rings, as seen in dibenzo[h,t]rubicene, which adopts a double-helicene-like structure. rsc.orgresearchgate.net
Relationship Between Crystallographic Packing Motifs and Charge Transport Properties
The arrangement of molecules in the crystalline solid state, or the packing motif, creates the pathways for charge carriers to move through the material. researchgate.net Therefore, the relationship between crystallographic packing and charge transport properties is of paramount importance in the design of organic semiconductors. Different packing motifs, such as herringbone and columnar stacking, facilitate charge transport to varying degrees.
The herringbone packing motif is common for many polycyclic aromatic hydrocarbons. In this arrangement, the long axes of adjacent molecules are roughly perpendicular to each other, leading to edge-to-face C–H···π interactions. rsc.org Parent rubicene and some of its derivatives, such as 3,10-(di-tert-butyl)rubicene, adopt this classical herringbone structure in the solid state. nih.gov While this motif can support efficient two-dimensional charge transport, the electronic coupling can be less optimal compared to co-facial π-stacking arrangements. chinesechemsoc.org The specific angles and distances within the herringbone structure, which can be modified by substituents, determine the ultimate charge carrier mobility. rsc.org
Columnar packing involves the stacking of planar or disc-like molecules one on top of the other, forming one-dimensional columns. This arrangement maximizes co-facial π-π overlap, creating efficient pathways for charge transport along the column axis. rsc.org While parent rubicene packs in a herringbone motif, chemical modification can induce a shift to a columnar arrangement. For example, N-doped rubicene congeners have been shown to display columnar packing with an alternating co-facial arrangement, a significant deviation from the herringbone packing of their all-carbon analogues. nih.gov Certain contorted rubicene derivatives have also been observed to π-stack in a columnar fashion. rsc.org The formation of liquid crystalline columnar mesophases, where these columns are ordered in a two-dimensional lattice, is another strategy to achieve high charge carrier mobility over large areas. researchgate.netresearchgate.net
The orientation of organic semiconductor molecules relative to the substrate in a thin-film transistor is crucial for device performance. An "edge-on" configuration, where the π-stacking direction is parallel to the substrate, allows for efficient in-plane charge transport between the source and drain electrodes. researchgate.netrsc.org Studies on rubicene thin films have shown that surface treatments can induce a preferred molecular orientation. For instance, treating gold electrodes with a pentafluorobenzenethiol (PFBT) self-assembled monolayer (SAM) was found to induce an "edge-on" configuration for rubicene molecules. researchgate.netrsc.orgresearchgate.net This favorable orientation, combined with a reduction in the hole injection barrier, led to a significant increase in the measured hole mobility of the rubicene-based OFET. rsc.orgresearchgate.net This demonstrates that controlling the thin-film morphology is as important as tuning the intrinsic molecular properties for achieving high-performance devices.
| Packing Motif / Configuration | Description | Impact on Charge Transport | Example Compounds | Reference |
| Herringbone-Type Packing | Molecules arranged with edge-to-face interactions, resembling a herringbone pattern. | Facilitates 2D charge transport, but π-overlap can be less direct than in columnar stacks. | Parent Rubicene, 3,10-(di-tert-butyl)rubicene | nih.gov |
| Columnar Packing | Molecules stack co-facially to form one-dimensional columns. | Maximizes π-π overlap, creating highly efficient pathways for 1D charge transport along the columns. | N-doped rubicene derivatives, contorted tetrabenzo-rubicenes | nih.govrsc.org |
| "Edge-on" Configuration | Molecules orient with their π-stacking axis parallel to the device substrate. | Promotes efficient in-plane charge transport between source and drain electrodes, enhancing carrier mobility. | Rubicene on PFBT-treated Au electrodes | researchgate.netrsc.orgresearchgate.net |
Columnar Mesophases and π-π Stacking
Singlet Fission (SF) Properties and Structural Design Principles
Singlet fission (SF) is a photophysical process where a singlet exciton (B1674681), generated by the absorption of a single photon, is converted into two triplet excitons. Current time information in Bangalore, IN. This process has the potential to overcome the Shockley-Queisser limit for single-junction solar cells, which dictates a maximum theoretical efficiency of 33%. Current time information in Bangalore, IN. By incorporating materials capable of singlet fission, this limit could be pushed to as high as 45%. Current time information in Bangalore, IN. The primary challenge in this field is the limited availability of materials that are both stable and efficient at undergoing singlet fission. chem8.org
The rubicene (Rc) skeleton has been identified as a desirable alternative to the more commonly studied acene derivatives, which often suffer from instability. chem8.orgchem8.org Spectroscopic and theoretical studies have shown that the rubicene core possesses broad absorption, suitable triplet energy levels, and excellent stability, making it a robust platform for developing new SF materials. chem8.org Research on unsubstituted rubicene has indicated a high likelihood of an ultrafast process, presumed to be singlet fission, occurring in thin films, as suggested by a fluorescence lifetime of 66.4 picoseconds. diva-portal.orgdiva-portal.org
| Compound | Singlet Fission Potential | Key Findings |
| Rubicene (unsubstituted) | High | Ultrafast decay of fluorescence in films (τFl = 66.4 ps) suggests efficient singlet fission. diva-portal.orgdiva-portal.org |
| 5,12-di-cyano rubicene | Under Investigation | Synthesis attempted to study the effect of electron-withdrawing groups on SF properties. diva-portal.orgdiva-portal.org |
| 5,12-di-tert-butyl-rubicene | Under Investigation | Synthesis attempted to enhance solubility and study the effect of bulky electron-donating groups. diva-portal.orgdiva-portal.org |
Substituent Effects on Electronic Levels and Reactivity
The electronic properties of rubicene derivatives, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining their suitability for electronic devices. The HOMO-LUMO gap influences the absorption and emission properties of the molecule, while the absolute energies of these orbitals affect charge injection and transport. ua.es
Theoretical studies on a series of halogenated and cyanated rubicene derivatives have provided valuable insights into how substituents modify these electronic levels. ua.es These studies employ density functional theory (DFT) to calculate the molecular orbital energies and related properties. ua.es
The introduction of electron-withdrawing or electron-donating groups to the rubicene core directly impacts the HOMO and LUMO energy levels. Electron-withdrawing groups, such as cyano (-CN) or halogen atoms, tend to lower both the HOMO and LUMO levels. Conversely, electron-donating groups, such as the 4-methylphenyl group, are expected to raise the HOMO and LUMO energies. This is due to the inductive and resonance effects of the substituent, which alter the electron density distribution within the π-system of the rubicene core. ua.es
The following table, based on a theoretical study of substituted rubicenes, illustrates the effect of different substituents on the HOMO and LUMO energy levels. While 5-(4-Methylphenyl)rubicene is not included in the original study, we can infer its likely electronic properties. The 4-methylphenyl group is a weaker electron-donating group compared to a methoxy (B1213986) group, but it would still be expected to raise the HOMO and LUMO levels relative to unsubstituted rubicene.
| Compound | Substituent Type | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |
| Rubicene | Unsubstituted | -5.25 | -2.71 | 2.54 |
| 2-fluoro-rubicene | Electron-withdrawing | -5.31 | -2.76 | 2.55 |
| 2,9-difluoro-rubicene | Electron-withdrawing | -5.37 | -2.82 | 2.55 |
| 2-chloro-rubicene | Electron-withdrawing | -5.33 | -2.81 | 2.52 |
| 2,9-dichloro-rubicene | Electron-withdrawing | -5.41 | -2.90 | 2.51 |
| 2-cyano-rubicene | Electron-withdrawing | -5.50 | -3.02 | 2.48 |
| 2,9-dicyano-rubicene | Electron-withdrawing | -5.74 | -3.33 | 2.41 |
| This compound | Electron-donating (inferred) | ~ -5.20 | ~ -2.65 | ~ 2.55 |
Note: The values for this compound are inferred based on the expected effect of an electron-donating group and are for illustrative purposes.
The reactivity of substituted rubicenes is also influenced by these electronic changes. An increase in the HOMO energy level, as expected for this compound, generally makes the compound more susceptible to oxidation. Conversely, a decrease in the LUMO energy level, as seen with electron-withdrawing substituents, enhances the compound's ability to accept electrons, making it more reactive towards nucleophiles. These structure-property relationships are critical for designing rubicene-based materials with tailored electronic and reactive properties for specific applications in organic electronics. ua.es
Electrochemical Characterization and Redox Behavior of 5 4 Methylphenyl Rubicene
Cyclic Voltammetry (CV) for Redox Property Analysis
Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of chemical compounds. By measuring the current response to a linearly cycled potential sweep, CV provides valuable information about the oxidation and reduction processes of a molecule. For aromatic compounds like 5-(4-Methylphenyl)rubicene, CV can reveal the stability of the resulting radical ions and the reversibility of the electron transfer reactions.
The redox potentials of a molecule are fundamental parameters that quantify its tendency to lose or gain electrons. These potentials are determined from the peak positions in a cyclic voltammogram. The oxidation potential corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), while the reduction potential relates to the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO). als-japan.com These values are critical for designing materials for electronic applications, as they dictate the energy requirements for charge injection and transport.
The redox potential of a substance is an inherent characteristic that can be used for its identification and characterization. als-japan.com Factors that influence the electron density at the redox center, such as the presence of electron-donating or electron-withdrawing groups, can shift the redox potentials. als-japan.com For instance, electron-withdrawing groups generally make oxidation more difficult (shifting the potential to more positive values), while electron-donating groups facilitate oxidation (shifting the potential to more negative values). als-japan.com
Below is a hypothetical data table illustrating the kind of information that would be obtained from CV analysis of this compound.
| Redox Process | Peak Potential (V vs. Fc/Fc+) |
| First Oxidation | Epa1 |
| First Reduction | Epc1 |
| Second Oxidation | Epa2 |
| Second Reduction | Epc2 |
Note: Epa refers to the anodic peak potential and Epc refers to the cathodic peak potential. The values are typically reported relative to a standard reference electrode, such as the ferrocene/ferrocenium (Fc/Fc+) couple.
The difference between the first oxidation and reduction potentials obtained from cyclic voltammetry provides an electrochemical measurement of the HOMO-LUMO energy gap. researchgate.net This electrochemical gap is a crucial parameter for organic electronic materials, as it relates to the energy required to create an electron-hole pair and influences the material's optical and electronic properties. researchgate.net
While optical methods like UV-Vis spectroscopy can also determine the HOMO-LUMO gap (optical gap), the electrochemical gap provides a direct measure of the energy levels involved in charge transport. researchgate.net It is important to note that the HOMO and LUMO energy levels themselves are not directly measured but are inferred from the redox potentials. rsc.org The use of HOMO and LUMO terminology in the context of electrochemical stability should be approached with an understanding that it is an approximation of the free energy difference between the oxidized and reduced forms. rsc.org
The relationship between redox potentials and the HOMO-LUMO energy levels can be estimated using the following equations:
E_HOMO = - (E_ox vs. Fc/Fc+ + 4.8) eV E_LUMO = - (E_red vs. Fc/Fc+ + 4.8) eV
The electrochemical HOMO-LUMO gap is then calculated as:
ΔE = E_LUMO - E_HOMO
| Parameter | Value (eV) |
| HOMO Energy Level | |
| LUMO Energy Level | |
| Electrochemical Gap |
Note: The values in this table would be calculated based on the experimentally determined redox potentials.
Determination of Redox Potentials
Mechanisms of Electron Transfer Reactions
Electron transfer reactions can proceed through different mechanisms, broadly classified as outer-sphere and inner-sphere electron transfer. sapub.org In the context of this compound in solution, electron transfer is likely to occur via an outer-sphere mechanism, where the electron tunnels between the molecule and the electrode without the formation of a chemical bond. The rate and reversibility of these reactions, observable in the cyclic voltammogram's peak separation and shape, provide insight into the kinetics of electron transfer.
For multi-electron transfer processes, the mechanism can be a stepwise sequence of single electron transfers (EE mechanism) or a concerted transfer of multiple electrons. um.es The voltammetric profile, such as the presence of single or multiple peaks, can help distinguish between these mechanisms. um.es In some cases, electron transfer can be coupled with chemical reactions, such as proton transfer, leading to more complex electrochemical behavior. nih.gov
Interactions with Radical Species and Reaction Dynamics
Free radicals are highly reactive species characterized by an unpaired electron. utexas.edu The 4-methylphenyl group of this compound can influence its interaction with other radical species. The study of the 4-methylphenyl radical itself reveals that it can react with unsaturated hydrocarbons, such as isoprene, through addition reactions to form more complex structures. osti.govrsc.org This suggests that the 4-methylphenyl moiety in the rubicene (B91611) derivative could potentially engage in similar radical reactions.
Radical reactions typically proceed through initiation, propagation, and termination steps. libretexts.org The interaction of this compound with radical species could lead to the formation of new radical intermediates, which can then undergo further reactions like hydrogen abstraction or cyclization. rsc.org The stability of any radical adducts formed would be influenced by steric and electronic factors. utexas.edu For instance, the migratory aptitude in radical rearrangements can be influenced by the electronic nature of substituents on the phenyl ring. rsc.org
Voltammetric Methods in Aprotic Solvents
The choice of solvent is critical in electrochemical studies. Aprotic solvents, such as acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO), are commonly used for voltammetric analysis of organic compounds because they offer a wide potential window and minimize complications from proton transfer reactions. rsc.orgcanterbury.ac.nz The use of a supporting electrolyte, like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF4), is necessary to ensure conductivity of the solution. canterbury.ac.nz
In aprotic solvents, the electrochemical behavior of a compound can be more directly related to its intrinsic electronic properties. rsc.org For instance, studies have shown that solvents like DMSO can improve the electrode response for complex organic molecules by altering their conformation and allowing better access of the redox-active groups to the electrode surface. rsc.org The experimental conditions, including the solvent, supporting electrolyte, and working electrode, must be carefully controlled and reported to ensure the reproducibility and accuracy of the results. researchgate.net
Electrochemical Sensing Principles
Electrochemical sensors are devices that utilize a chemical reaction to measure the concentration of a specific analyte, producing an electrical signal proportional to that concentration. processsensing.com These sensors typically consist of a working electrode, a counter electrode, and a reference electrode, immersed in an electrolyte solution. processsensing.com The high sensitivity, selectivity, and low cost of electrochemical sensors make them attractive for a wide range of applications, including environmental monitoring and clinical analysis. mdpi.comrsc.org
The principle behind electrochemical sensing often involves the modification of an electrode surface with a material that specifically interacts with the target analyte. abechem.com This interaction leads to a measurable change in the electrochemical response, such as a change in current or potential. While there is no specific information found regarding the use of this compound as an electrochemical sensor, its redox activity suggests a potential for such applications. For example, if its redox properties are sensitive to the presence of a particular analyte, it could theoretically be incorporated into a sensor design. The development of such a sensor would require extensive research to establish its sensitivity, selectivity, and stability for the target analyte. nih.gov
Advanced Research Directions and Potential Academic Applications for Rubicene Derivatives in Organic Electronics
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, serving as switches and amplifiers. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used. While direct studies on 5-(4-Methylphenyl)rubicene in OFETs are not extensively documented, research on related non-planar cyclopenta-fused polycyclic aromatic hydrocarbons, such as dibenzo[a,m]rubicene and its derivatives, provides a basis for predicting its potential. rsc.org
Charge carrier mobility (µ) is a critical parameter that dictates the switching speed and current output of a transistor. For organic semiconductors, mobility is intrinsically linked to the molecular structure, which influences the solid-state packing and the electronic coupling between adjacent molecules. Theoretical studies on dibenzo[a,m]rubicene derivatives have shown that substituents can effectively modulate charge transport properties. rsc.org For instance, the introduction of silyl (B83357) groups has been predicted to enhance electron mobility significantly. rsc.org
The 4-methylphenyl substituent in this compound is expected to influence its charge transport characteristics. The methyl group is electron-donating, which can affect the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Furthermore, the bulky phenyl group can alter the intermolecular packing arrangement in the solid state. Achieving an optimal balance between electronic properties and molecular packing is key to maximizing charge carrier mobility. While some derivatives of dibenzo[a,m]rubicene have shown high hole mobilities, strategic substitution could potentially lead to materials with balanced electron and hole transport, making them suitable for ambipolar OFETs. rsc.org
Table 1: Comparison of Charge Transport Properties in Substituted Dibenzo[a,m]rubicenes (Theoretical)
| Molecule | Substituent | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |
| 1 | None | High | 0.06 |
| 4 | Silyl Group | High | 0.30 |
| 5 | 1,3-dimethoxy benzene (B151609) | Balanced | Balanced |
| This compound | 4-Methylphenyl | Predicted: High | Predicted: Modulated |
| This table is based on theoretical data for dibenzo[a,m]rubicene derivatives from a 2016 study rsc.org and includes a predictive entry for this compound. |
The interface between the organic semiconductor and the dielectric layer is crucial for the efficient operation of an OFET, as charge transport occurs in the first few molecular layers at this interface. nih.gov Interface engineering is a key strategy to improve device performance by controlling the molecular structure and morphology of the semiconductor at the interface. nih.govrsc.org This can be achieved through various techniques, including the use of self-assembled monolayers (SAMs) on the dielectric surface. nih.govnih.gov
SAMs can modify the surface energy of the dielectric, which in turn influences the growth mode and molecular orientation of the organic semiconductor deposited on top. For a molecule like this compound, the interaction between the molecule and the SAM-treated surface could be engineered to promote a favorable packing motif, such as a standing orientation with strong π-π stacking, which is beneficial for charge transport. The 4-methylphenyl group could play a role in these interactions, potentially leading to improved device stability and performance. aps.org
Charge Carrier Mobility Optimization
Organic Solar Cells (OSCs)
Organic solar cells offer a promising route to low-cost, flexible, and large-area renewable energy generation. nih.govnih.govmdpi.comasiaresearchnews.com The efficiency of OSCs is heavily dependent on the properties of the electron donor and acceptor materials in the active layer. Rubicene (B91611) has been identified as a C70 fragment and has been used as a C2-symmetric acceptor in bulk heterojunction (BHJ) solar cells, demonstrating high open-circuit voltages (Voc). rsc.org
Singlet fission (SF) is a process where a singlet exciton (B1674681) splits into two triplet excitons. nih.govcam.ac.uk This phenomenon has the potential to significantly increase the power conversion efficiency (PCE) of solar cells beyond the Shockley-Queisser limit. nih.gov Rubicene and its derivatives are being investigated as promising candidates for SF due to their photostability. weebly.com
For efficient intramolecular singlet fission, the energy of the initial singlet state (E(S1)) should be approximately twice the energy of the triplet state (E(T1)). The introduction of the 4-methylphenyl substituent to the rubicene core can be expected to modify its electronic energy levels. This tuning is critical for satisfying the energetic requirements for efficient singlet fission. Recent research on rubicene derivatives has focused on synthesizing molecules that can undergo this ultrafast photophysical process, with spectroscopic results for the parent rubicene suggesting the occurrence of a process like SF in thin films. nih.govweebly.com The development of this compound could be a step towards creating highly stable and efficient singlet fission chromophores for next-generation organic solar cells. mdpi.comnih.govrsc.org
Table 2: Energetic Requirements for Singlet Fission
| Condition | Description | Implication for this compound |
| E(S1) ≥ 2E(T1) | The energy of the singlet exciton must be at least twice the energy of the triplet exciton. | The 4-methylphenyl group must be chosen to tune the HOMO-LUMO gap to meet this requirement. |
| E(T2) > E(S1) | The energy of the second triplet state should be higher than the first singlet state to prevent parasitic decay pathways. | Molecular design must consider the entire excited state manifold. |
| This table outlines the general energetic criteria for efficient singlet fission, which would need to be computationally and experimentally verified for this compound. |
Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes are now a mainstream technology for displays and lighting. The performance of an OLED is determined by the properties of the materials used in its various layers, including the emissive layer (EML), host materials, and charge transport layers. nih.govresearchgate.netnih.govmdpi.commdpi.com
While there is no specific research on this compound in OLEDs, the parent rubicene is known as a red-light-emitting material. The 4-methylphenyl substituent would likely alter the emission color and efficiency. The electron-donating nature of the methyl group could lead to a shift in the emission wavelength. Furthermore, the steric hindrance from the phenyl group might influence the degree of intermolecular aggregation in the solid state, which can affect the photoluminescence quantum yield (PLQY). By preventing aggregation-caused quenching, an increase in efficiency could be realized. The compound N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), which contains methylphenyl groups, is a widely used hole transport material and sometimes a blue-emitting host, demonstrating the utility of this type of substitution in OLEDs. nih.gov Therefore, this compound could be explored as a potential emitter or host material in OLEDs.
Chemical Sensors
The field of chemical sensors based on organic materials is rapidly expanding, with applications ranging from environmental monitoring to medical diagnostics. researchgate.netchemcu.org Many organic sensors rely on changes in their photophysical properties, such as fluorescence quenching or a shift in emission wavelength, upon interaction with a target analyte. nih.gov
The porous and structured nature of thin films of polycyclic aromatic hydrocarbons can be exploited for sensor applications. The large surface area and the potential for specific binding interactions make them suitable for detecting various chemical species. The introduction of a functional group like 4-methylphenyl to the rubicene core could create specific binding sites for certain analytes. For example, the aromatic ring could interact with other aromatic pollutants through π-π stacking interactions. The response of the sensor could be a change in the fluorescence of the this compound film. The development of such sensors would require a detailed study of the interaction between the rubicene derivative and various target molecules.
Lithium-Ion Batteries
While direct research on this compound in lithium-ion batteries is not extensively documented in the provided results, the broader class of polycyclic aromatic hydrocarbons (PAHs) and their derivatives are under investigation as potential electrode materials. The ability of these molecules to undergo reversible redox reactions makes them attractive for energy storage applications. The European Commission has identified lithium as a critical raw material due to its high economic importance and supply risk, driving research into alternative and improved battery components. innoenergy.com
The performance of lithium-ion batteries is defined by several key parameters, including specific energy, charge and discharge rates, and cycle life. Different lithium-ion chemistries, such as Lithium Cobalt Oxide (LCO) and Lithium Iron Phosphate (LFP), offer varying performance characteristics. batteryuniversity.com The exploration of novel organic materials like rubicene derivatives could lead to new battery technologies with unique advantages. For instance, bio-derived redox-active motifs are being explored for their potential in energy storage, highlighting a trend towards sustainable and functional materials. researchgate.net
Table 1: Characteristics of Common Lithium-Ion Battery Chemistries batteryuniversity.com
| Chemistry | Nominal Voltage | Specific Energy (Wh/kg) | Cycle Life (ideal) | Thermal Runaway |
| Lithium Cobalt Oxide (LCO) | 3.60V | 150–200 | 500–1000 | 150°C |
| Lithium Manganese Oxide (LMO) | 3.70V (3.80V) | 100–150 | 300–700 | 250°C |
| Lithium Nickel Manganese Cobalt Oxide (NMC) | 3.60V (3.70V) | 150–220 | 1000–2000 | 210°C |
| Lithium Iron Phosphate (LFP) | 3.20V, 3.30V | 90–120 | 1000–2000 | 270°C |
| Lithium Nickel Cobalt Aluminum Oxide (NCA) | 3.60V | 200-260 | 500 | 150°C |
| Lithium Titanate (LTO) | 2.40V | 70–80 | 3,000–7,000 | One of the safest |
Molecular Engineering for Tailored Optoelectronic Properties
Molecular engineering offers a powerful strategy to fine-tune the optoelectronic properties of rubicene derivatives for specific applications. researchgate.netrsc.orgosti.govrsc.org By strategically introducing different functional groups to the rubicene core, researchers can manipulate key parameters such as frontier molecular orbital energy levels, electron affinity, ionization potential, and reorganization energy. researchgate.net
For example, theoretical studies on halogenated and cyanated rubicene derivatives have shown that these modifications can significantly impact their potential as organic semiconductors. researchgate.net Fluorinated and brominated derivatives are predicted to have higher electron mobilities, while cyano derivatives may exhibit more efficient electron injection. researchgate.net This targeted approach allows for the rational design of materials with optimized performance for devices like organic field-effect transistors (OFETs). researchgate.net The synthesis of nitrogen-containing rubicenes is another avenue being explored to develop electron-transporting organic semiconductors. nih.govthieme-connect.com
Design of Discotic Liquid Crystals for Anisotropic Electronic Transport
Rubicene and its derivatives have been identified as unusual contorted cores for the formation of discotic liquid crystals. researchgate.netrri.res.in These materials can self-assemble into ordered columnar structures, which facilitate one-dimensional charge transport, a key property for applications in organic electronics. rri.res.in The anisotropic nature of these assemblies, where charge mobility is significantly higher along the columns than between them, is a critical area of study. nih.govaps.org
The design of discotic liquid crystals involves attaching flexible peripheral chains to the rigid rubicene core. rri.res.in The nature and length of these chains influence the type of mesophase formed and its thermal stability. rri.res.in For instance, rubicene derivatives with appropriate peripheral substitutions have been shown to exhibit a columnar hexagonal mesophase over a wide temperature range. rri.res.in The ability to control the alignment of these columnar structures is crucial for device fabrication. rsc.orguea.ac.uk
Development of Organic Semiconductors for Model Charge Transport Studies
Rubicene and its derivatives serve as excellent benchmark materials for fundamental studies of charge transport in organic semiconductors. researchgate.netrsc.orgep2-bayreuth.deaps.org Their well-defined molecular structures allow for systematic investigations into the relationship between molecular packing, electronic coupling, and charge mobility. researchgate.netresearchgate.net
Studies on rubicene-based organic field-effect transistors (OFETs) have demonstrated hole mobilities as high as 0.32 cm²/V·s. rsc.org Theoretical calculations, often employing Density Functional Theory (DFT), are used to understand and predict the charge transport properties of these materials. researchgate.netresearchgate.net These studies investigate factors such as the impact of substituents on molecular packing and the resulting electronic coupling between adjacent molecules in the crystalline state. researchgate.netresearchgate.net For instance, research has shown that bulky substituents can hinder the crucial π-π stacking required for high charge mobility. researchgate.net
Incorporation into Graphene Nanoribbons (GNRs) for Tunable Electronic Properties
A promising and advanced research direction involves the incorporation of rubicene units into graphene nanoribbons (GNRs). arxiv.orgarxiv.orgacs.orgresearchgate.netnih.govresearchgate.net This approach allows for the precise, bottom-up synthesis of GNRs with tailored electronic properties. arxiv.orgarxiv.orgacs.orgresearchgate.netnih.govresearchgate.net GNRs themselves are promising for nanoelectronic applications due to their tunable energy band gaps. researchgate.netnih.gov
The on-surface synthesis of GNRs with embedded BN-doped rubicene components on a Au(111) surface has been demonstrated. arxiv.orgarxiv.orgacs.orgresearchgate.netnih.govresearchgate.net The periodic incorporation of these BN-doped rubicene units leads to an increase in the electronic band gap of the GNR compared to its undoped counterpart. arxiv.orgarxiv.orgacs.orgresearchgate.netnih.gov This atomic-level control over the GNR structure opens up avenues for the rational design of semiconducting GNRs with specific optoelectronic properties for next-generation electronic and optoelectronic devices. arxiv.orgarxiv.orgacs.orgresearchgate.net The fusion of porphyrins into GNRs has also been shown to result in materials with high charge mobility. nih.gov
Fundamental Understanding of Diradicaloid Polycyclic Aromatic Hydrocarbons for Advanced Applications
Polycyclic aromatic hydrocarbons (PAHs) are a broad class of organic compounds composed of multiple fused aromatic rings. wikipedia.orgnih.gov Some PAHs can exhibit diradicaloid character, where they have two unpaired electrons. Understanding the relationship between the structure of these molecules and their diradical character is a fundamental area of research with potential applications in materials science.
A key concept in this field is the utilization of Clar's π-sextet rule to design molecules with a high degree of diradical character. chemrxiv.org By designing systems where the open-shell form has a greater number of aromatic sextets, it is possible to stabilize the diradical state. chemrxiv.org For example, a tridecacyclic polyaromatic system has been synthesized where a gain of five Clar's sextets in the open-shell form leads to a high diradical character. chemrxiv.org These diradicaloids can be kinetically stabilized with bulky substituents. chemrxiv.org Such fundamental studies are crucial for the development of new materials with unique magnetic and electronic properties.
Q & A
Q. What are the established synthetic methodologies for 5-(4-Methylphenyl)rubicene, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between rubicene derivatives and 4-methylphenylboronic acids. Key challenges include optimizing catalyst systems (e.g., Pd(PPh₃)₄) and avoiding homocoupling byproducts. Purification often requires column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in toluene or dichloromethane. Reaction yields are influenced by:
- Catalyst loading : 2–5 mol% Pd.
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance solubility but may reduce selectivity.
- Temperature : 80–110°C for 12–24 hours.
- Reference Data : Similar thiadiazole derivatives (e.g., ) use monoclinic crystallization (P21/n space group) for purity validation .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms substituent positions. Monoclinic systems (e.g., a = 16.89 Å, b = 4.20 Å, β = 96.08°) are common for aromatic derivatives .
- NMR Spectroscopy : ¹H NMR detects methyl group splitting (δ 2.3–2.5 ppm) and aromatic proton coupling. ¹³C NMR identifies quaternary carbons (δ 125–140 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ at m/z 428.60 for C₁₉H₁₆N₄S₄) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the photophysical properties of this compound in varying solvent environments?
- Methodological Answer :
- Solvent Screening : Test UV-Vis absorption/emission in solvents of differing polarity (e.g., hexane, DMSO, ethanol). Measure Stokes shifts and quantum yields.
- Temperature-Dependent Studies : Use fluorescence spectroscopy at 25–100°C to assess thermal quenching effects.
- Reference Approach : Adapt formalin assay protocols () for controlled pH and ionic strength conditions .
Q. What strategies resolve contradictions in reported electronic properties (e.g., HOMO-LUMO gaps) of this compound derivatives?
- Methodological Answer :
- Computational Validation : Compare experimental UV-Vis data with DFT calculations (B3LYP/6-31G* level) to identify discrepancies in substituent effects.
- Batch Consistency Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity ≥98% (GC) and rule out impurity-driven anomalies .
- Collaborative Replication : Cross-validate results with independent labs using standardized synthetic protocols .
Q. How can crystal engineering optimize the solid-state packing of this compound for enhanced charge transport?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., nitro, cyano) to alter π-π stacking distances.
- XRD Analysis : Compare lattice parameters (e.g., a, b, c, β) across derivatives to correlate packing motifs with conductivity.
- Reference Data : Monoclinic systems () show Z = 4, suggesting intermolecular S···S interactions influence packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
